![molecular formula C18H16N6O2 B2434293 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034505-46-7](/img/structure/B2434293.png)
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an indazole ring, a triazine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The indazole ring, the triazine ring, and the carboxamide group are key structural features .Aplicaciones Científicas De Investigación
Anticancer Activity
The study by Segura-Quezada et al highlights the anticancer potential of related compounds (4H-benzo[d][1,3]oxazines). These derivatives exhibited cell proliferation inhibition, particularly when substituted with an aryl group at position C-2. Further research could explore the mechanism of action and optimize their efficacy against breast cancer cell lines.
Cholinesterase Inhibition
Considering the compound’s structure, it may also be relevant in the field of cholinesterase inhibition. Similar 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids have been designed and screened as potential cholinesterase inhibitors . Investigating its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) could be valuable.
Computational Chemistry and Molecular Modeling
Molecular dynamics simulations and quantum calculations could predict the compound’s behavior, binding affinity, and stability. Such studies aid in rational drug design and understanding its interactions with biological macromolecules.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in memory and learning . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which could potentially improve cognitive function.
Pharmacokinetics
The compound’s effectiveness against ache and buche suggests that it is likely to have good bioavailability .
Result of Action
The molecular effect of the compound’s action is the increased availability of acetylcholine in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, potentially improving cognitive function. The cellular effects would include changes in neuronal activity due to altered neurotransmitter levels.
Propiedades
IUPAC Name |
1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-23-15-9-5-3-7-13(15)16(21-23)17(25)19-10-11-24-18(26)12-6-2-4-8-14(12)20-22-24/h2-9H,10-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUZBWHMDXGKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

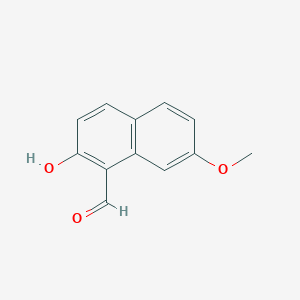
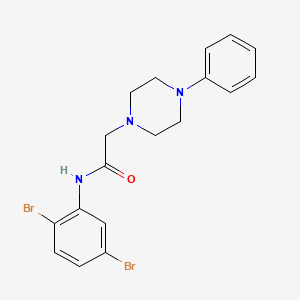
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)
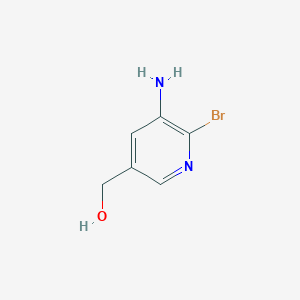
![3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2434216.png)
![2-Chloro-3-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2434218.png)
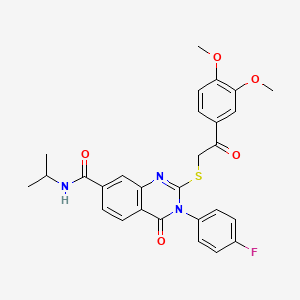
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)
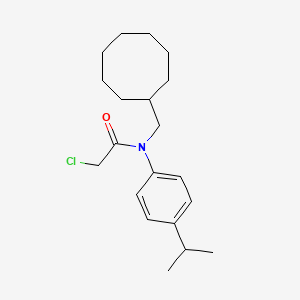
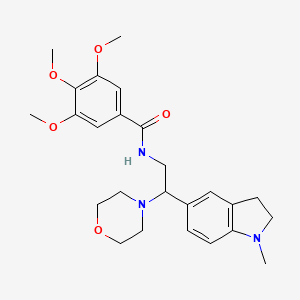
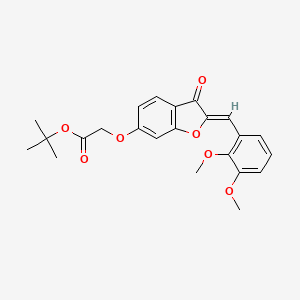

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)